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Introduction
CCW 28-3 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the

targeted degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a member of

the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic

readers that play a crucial role in the regulation of gene transcription. Dysregulation of BRD4

has been implicated in various diseases, including cancer, making it a compelling therapeutic

target. CCW 28-3 operates by hijacking the ubiquitin-proteasome system to induce the

selective degradation of BRD4. This document provides an in-depth technical overview of the

structure, components, and mechanism of action of CCW 28-3, supported by quantitative data

and detailed experimental protocols.

Core Components and Structure
The molecular architecture of CCW 28-3 is tripartite, consisting of a ligand that binds to the

target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker

connecting these two moieties.[1][2]
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Target-binding Ligand: JQ-1 (carboxylic acid), a known potent inhibitor of the BET

bromodomain family, serves as the warhead that specifically recognizes and binds to the

acetyl-lysine binding pockets of BRD4.[3][4]

E3 Ligase Ligand: CCW16 is a covalent ligand that recruits the RING finger protein 4 (RNF4)

E3 ubiquitin ligase.[3][4]

Linker: A flexible polyethylene glycol (PEG)-based linker connects the JQ-1 and CCW16

moieties, providing the necessary spatial orientation to facilitate the formation of a productive

ternary complex between BRD4 and RNF4.

The strategic assembly of these components results in a molecule capable of inducing the

proximity of BRD4 and RNF4, leading to the ubiquitination and subsequent degradation of

BRD4.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for the CCW 28-3 PROTAC.

Parameter Value Assay Type
Cell
Line/System

Reference

RNF4 Binding

Affinity

IC50 (CCW 28-3) 0.54 µM
Competitive

ABPP

Pure human

RNF4
[3][5]

IC50 (CCW 16) 1.8 µM
Competitive

ABPP

Pure human

RNF4
[3][5]

BRD4

Degradation

DC50 (approx.) ~1 µM
Western Blot (3h

treatment)
231MFP [6]

Max Degradation

(Dmax)
Incomplete

Western Blot

(various

treatments)

231MFP [6]
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Table 1: Binding Affinity and Degradation Potency of CCW 28-3

Treatment
Condition

BRD4 Levels (% of
Vehicle Control)

Cell Line Reference

CCW 28-3 (1 µM, 3h) Significantly reduced 231MFP [6]

CCW 28-3 (10 µM,

5h) in WT HeLa
Significantly reduced HeLa [6]

CCW 28-3 (10 µM,

5h) in RNF4 KO HeLa

No significant

reduction
HeLa [6]

CCW 28-3 (1 µM, 3h)

+ Bortezomib (10 µM

pre-inc.)

Degradation

prevented
231MFP [6]

CCW 28-3 (1 µM, 3h)

+ JQ-1 (10 µM pre-

inc.)

Degradation

prevented
231MFP [6]

CCW 28-3 (1 µM, 3h)

+ TAK-243 (10 µM

pre-inc.)

Degradation

prevented
231MFP [6]

Table 2: Cellular Activity of CCW 28-3

Signaling Pathway and Mechanism of Action
CCW 28-3 induces the degradation of BRD4 through the ubiquitin-proteasome pathway in a

manner dependent on the RNF4 E3 ligase. The process can be summarized in the following

steps:

Ternary Complex Formation: CCW 28-3 simultaneously binds to BRD4 via its JQ-1 moiety

and to RNF4 via its CCW16 moiety, bringing the target protein and the E3 ligase into close

proximity to form a BRD4-CCW 28-3-RNF4 ternary complex.

Ubiquitination: Within the ternary complex, RNF4, in conjunction with an E1 ubiquitin-

activating enzyme and an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of
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ubiquitin molecules to lysine residues on the surface of BRD4. This results in the formation of

a polyubiquitin chain on BRD4.

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the 26S

proteasome, a large protein complex responsible for degrading unwanted or damaged

proteins. The proteasome unfolds and degrades BRD4 into small peptides.

PROTAC Recycling: CCW 28-3 is released from the complex and can participate in further

rounds of BRD4 degradation, acting in a catalytic manner.

Cellular Environment

CCW 28-3

BRD4-CCW 28-3-RNF4
Ternary Complex

Binds

BRD4 (Target Protein)

BindsRNF4 (E3 Ligase)

Binds

Release & Recycle

Polyubiquitinated BRD4
Ubiquitination

Ubiquitin

26S Proteasome
Recognition

Degraded Peptides
Degradation

Click to download full resolution via product page

Mechanism of CCW 28-3 induced BRD4 degradation.

Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of CCW 28-3 are

provided below.
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Synthesis of CCW 28-3
The synthesis of CCW 28-3 is a multi-step process involving the preparation of the JQ-1

carboxylic acid, the CCW16 ligand, and the linker, followed by their conjugation. A general

workflow is outlined below. For detailed synthetic procedures, please refer to the primary

literature.[6]

CCW 28-3 Synthesis

Commercially Available
Starting Materials

Synthesis of
JQ-1 Carboxylic Acid

Synthesis of
CCW16 RNF4 Ligand

Linker Synthesis and
Functionalization

Conjugation of Linker
to JQ-1

Conjugation of
JQ-1-Linker to CCW16

Purification and
Characterization (HPLC, MS)

CCW 28-3 PROTAC

Click to download full resolution via product page

General workflow for the synthesis of CCW 28-3.
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Competitive Activity-Based Protein Profiling (ABPP) for
RNF4 Binding
This assay is used to determine the binding affinity (IC50) of CCW 28-3 and its components for

the RNF4 E3 ligase.

Materials:

Pure human RNF4 protein

IA-rhodamine (cysteine-reactive fluorescent probe)

CCW 28-3, CCW 16, and other test compounds

SDS-PAGE gels and imaging system

Assay buffer (e.g., PBS)

Procedure:

Prepare serial dilutions of the test compounds (e.g., CCW 28-3, CCW 16) in the assay buffer.

Pre-incubate the pure RNF4 protein with the diluted test compounds or vehicle control

(DMSO) for 30 minutes at room temperature to allow for binding.

Add the IA-rhodamine probe to each reaction and incubate for 1 hour at room temperature.

The probe will covalently label the cysteine residues in RNF4 that are not occupied by the

test compound.

Quench the labeling reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Visualize the fluorescently labeled RNF4 using an in-gel fluorescence scanner.

Quantify the fluorescence intensity of the RNF4 bands using densitometry.
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Plot the percentage of probe binding against the logarithm of the test compound

concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular BRD4 Protein Degradation Assay (Western Blot)
This assay is used to assess the ability of CCW 28-3 to induce the degradation of endogenous

BRD4 in cultured cells.

Materials:

Human cancer cell line (e.g., 231MFP breast cancer cells)

CCW 28-3 and control compounds (e.g., JQ-1, bortezomib, TAK-243)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Seed the cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of CCW 28-3 or vehicle control (DMSO) for the

desired time points (e.g., 1, 3, 5, 24 hours). For control experiments, pre-incubate cells with

inhibitors such as bortezomib (proteasome inhibitor), JQ-1 (to confirm target engagement),

or TAK-243 (E1 ubiquitin activating enzyme inhibitor) for 30 minutes before adding CCW 28-
3.

After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

Determine the protein concentration of the lysates using a suitable protein assay (e.g., BCA

assay).
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Normalize the protein samples and prepare them for SDS-PAGE by adding loading buffer

and boiling.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour

at room temperature.

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Probe the membrane with an antibody against a loading control protein (e.g., GAPDH) to

ensure equal protein loading.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities using densitometry and normalize the BRD4 levels to the

loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated

control.

In-Cell Ubiquitination Assay
This assay is performed to confirm that CCW 28-3 induces the ubiquitination of BRD4.

Materials:

Cell line expressing HA-tagged ubiquitin (or co-transfected with a plasmid for HA-ubiquitin)

CCW 28-3

Proteasome inhibitor (e.g., MG132 or bortezomib)

Cell lysis buffer for immunoprecipitation (IP)

Anti-BRD4 antibody
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Protein A/G beads

Anti-HA antibody for Western blotting

Procedure:

Transfect cells with a plasmid encoding HA-tagged ubiquitin if a stable cell line is not

available.

Treat the cells with CCW 28-3 and a proteasome inhibitor for a few hours. The proteasome

inhibitor is crucial to allow the accumulation of polyubiquitinated proteins.

Lyse the cells with IP lysis buffer.

Pre-clear the lysates with protein A/G beads.

Immunoprecipitate endogenous BRD4 by incubating the lysates with an anti-BRD4 antibody

overnight at 4°C, followed by incubation with protein A/G beads.

Wash the beads extensively to remove non-specific binding.

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading

buffer.

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

Perform a Western blot using an anti-HA antibody to detect the presence of ubiquitinated

BRD4, which will appear as a high-molecular-weight smear.
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In-Cell Ubiquitination Assay
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Workflow for the in-cell BRD4 ubiquitination assay.
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Conclusion
CCW 28-3 is a valuable research tool for studying the biological functions of BRD4 and for

exploring the potential of RNF4 as a recruited E3 ligase in the field of targeted protein

degradation. While its degradation efficiency has been noted as modest compared to other

established BRD4 degraders, the development of CCW 28-3 represents a significant proof-of-

concept for expanding the repertoire of E3 ligases that can be utilized for PROTAC technology.

[3][5] The detailed structural information, quantitative data, and experimental protocols provided

in this guide offer a comprehensive resource for researchers working with or developing novel

PROTAC-based therapeutics. Further optimization of the RNF4-recruiting moiety and the linker

could potentially lead to the development of more potent and selective BRD4 degraders.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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